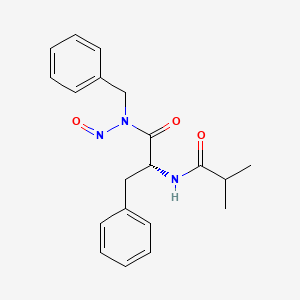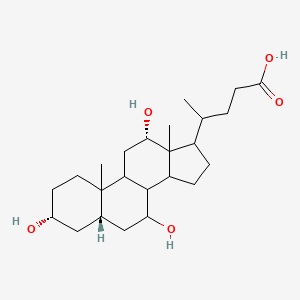
Bile acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bile salt is a sodium salt of the conjugate of any bile acid with either glycine or taurine. It is a cholanoid and an organic sodium salt.
Steroid acids and salts. The primary bile acids are derived from cholesterol in the liver and usually conjugated with glycine or taurine. The secondary bile acids are further modified by bacteria in the intestine. They play an important role in the digestion and absorption of fat. They have also been used pharmacologically, especially in the treatment of gallstones.
科学的研究の応用
Bile Acid Meetings and Clinical Applications
Herbert Falk was instrumental in advancing the field of this compound research and therapy. His initiatives led to the development of this compound meetings which have significantly contributed to both the basic and clinical aspects of this compound research. These meetings have been a platform for discussing fundamental aspects of this compound biosynthesis, metabolism, and clinical applications of this compound therapy. This demonstrates the importance of collaborative efforts and continued discourse in advancing scientific understanding and clinical practices related to bile acids (Hofmann, 2011).
This compound and Cyclodextrin Interactions
The study of the binding behaviors and thermodynamics of cyclodextrin derivatives to bile acids is of significant scientific interest. Understanding this host-guest recognition mechanism and its thermodynamic origins is crucial for exploring the potential applications of these interactions in the human body, such as the clearance of bile acids, regulation of this compound balance, and treatment of diseases. This research facilitates a molecular-level understanding of molecular recognition mechanisms and promotes the development of supramolecular chemistry (Wang et al., 2019).
Bile Salt Hydrolases and Host-Microbiome Crosstalk
Bile acids significantly impact host health, microbiome, and various disease states. Research has emphasized the role of bile acids in the digestion and absorption of dietary fat and their systemic effects due to their access to peripheral organs. Understanding the bacterial enzymes that drive the composition and modification of bile acids is crucial for comprehending their role in host health. This highlights the importance of bile acids as substrates for receptors controlling critical regulatory and metabolic processes, making them an essential class of bioactive molecules (Foley et al., 2019).
This compound Signaling in Metabolic Disease
Bile acids are more than just the end products of cholesterol catabolism; they are signaling molecules and metabolic integrators. They play vital roles in the regulation of lipid, glucose, energy metabolism, inflammation, and drug metabolism and detoxification. Understanding the interaction between liver bile acids and the gut microbiota in regulating liver metabolism is crucial. This research can contribute to developing potential therapeutic agents for treating metabolic diseases of the liver (Li & Chiang, 2014).
Self-Assembled Main-Chain Poly(this compound) Membranes
The discovery that mechanical scratching can lead to ordered wrinkle structures in this compound derivatives opens up new possibilities in the field of bioengineering due to their excellent biocompatibility. This research can help understand the molecular basis of polymer wrinkle phenomena and potentially lead to new applications in bioengineering (Li et al., 2014).
特性
分子式 |
C24H40O5 |
|---|---|
分子量 |
408.6 g/mol |
IUPAC名 |
4-[(3R,5S,7R,12S)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H40O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29)/t13?,14-,15+,16?,17?,18?,19+,20-,22?,23?,24?/m0/s1 |
InChIキー |
BHQCQFFYRZLCQQ-UMZBRFQRSA-N |
異性体SMILES |
CC(CCC(=O)O)C1CCC2C1([C@H](CC3C2[C@@H](C[C@H]4C3(CC[C@H](C4)O)C)O)O)C |
正規SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
ピクトグラム |
Irritant |
同義語 |
Acids, Bile Bile Acids Bile Acids and Salts Bile Salts Salts, Bile |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




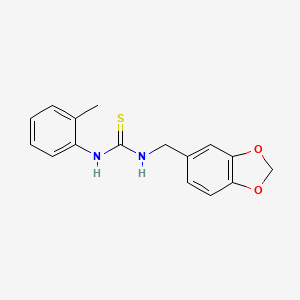
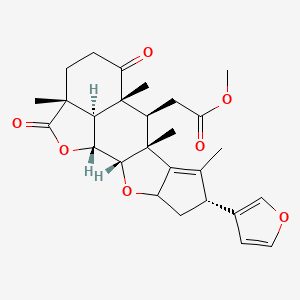
![2-[2-(2-furanyl)-5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetic acid methyl ester](/img/structure/B1209473.png)
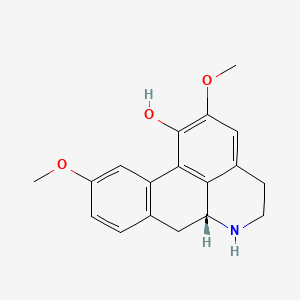
![5-[1-(3,4-dimethoxybenzoyl)-3,4-dihydro-2H-quinolin-6-yl]-6-methyl-3,6-dihydro-1,3,4-thiadiazin-2-one](/img/structure/B1209479.png)
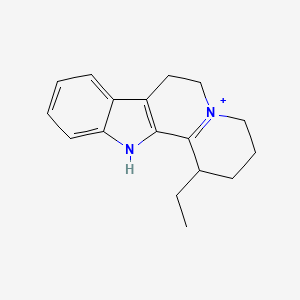

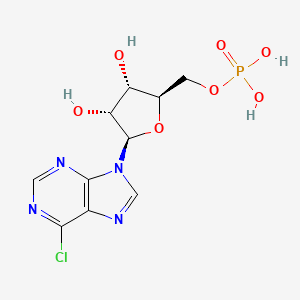
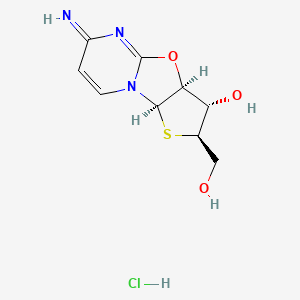
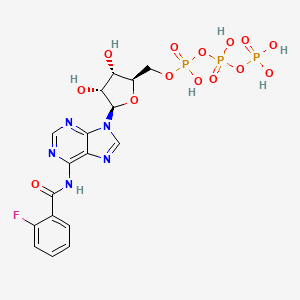
![(6R,7S)-7-[[2-(carbamoylamino)-2-thiophen-2-ylacetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1209487.png)

